Hdac-IN-1

Vue d'ensemble

Description

Hdac-IN-1 is a compound that functions as an inhibitor of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylases have been studied for their potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions where epigenetic regulation plays a crucial role.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Hdac-IN-1 typically involves the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications.

Introduction of Functional Groups: Specific functional groups are introduced to enhance the inhibitory activity of the compound. This may involve reactions such as alkylation, acylation, and amination.

Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the synthetic routes while ensuring consistency, safety, and cost-effectiveness. This includes optimizing reaction conditions, using high-throughput screening for intermediates, and employing automated systems for monitoring and control.

Analyse Des Réactions Chimiques

Types of Reactions

Hdac-IN-1 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Applications in Cancer Treatment

1. Anticancer Activity

Hdac-IN-1 has shown promise as an anticancer agent across various tumor types. It induces cell cycle arrest, differentiation, and apoptosis in tumor cells. For instance, studies have demonstrated that treatment with this compound leads to significant reductions in cell viability in colorectal cancer cell lines, with IC50 values indicating potent activity .

2. Synergistic Effects with Other Therapies

Research indicates that combining this compound with other therapeutic agents can enhance its anticancer effects. For example, one study found that when combined with S-1 (an oral fluoropyrimidine), the progression-free survival of patients was improved significantly compared to monotherapy .

3. Targeting Specific Cancer Types

This compound has been evaluated in clinical trials targeting specific cancers such as leukemia and solid tumors. Its ability to induce differentiation in acute myeloid leukemia cells has been particularly noted, providing a potential avenue for treatment-resistant cases .

Applications in Neurodegenerative Diseases

1. Neuroprotection

Emerging evidence suggests that this compound may have neuroprotective effects by promoting neuronal survival and reducing inflammation. In models of neurodegeneration, this compound has been shown to enhance the expression of neuroprotective genes through histone acetylation .

2. Potential for Cognitive Enhancement

Studies indicate that inhibition of HDACs can improve cognitive function in models of Alzheimer's disease. By enhancing synaptic plasticity through increased acetylation of histones associated with memory-related genes, this compound may offer therapeutic benefits in cognitive decline .

Case Studies

Mécanisme D'action

Hdac-IN-1 exerts its effects by binding to the zinc-containing catalytic domain of histone deacetylases, thereby inhibiting their enzymatic activity. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased transcriptional activity. The molecular targets of this compound include various histone deacetylases, and the pathways involved are related to chromatin remodeling and gene expression regulation.

Comparaison Avec Des Composés Similaires

Hdac-IN-1 is compared with other histone deacetylase inhibitors, such as:

Vorinostat: A pan-histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.

Romidepsin: Another histone deacetylase inhibitor used for the treatment of peripheral T-cell lymphoma.

Panobinostat: A potent inhibitor of multiple histone deacetylases, used in combination with other therapies for multiple myeloma.

Uniqueness

This compound is unique in its selectivity and potency against specific histone deacetylases, making it a valuable tool for research and potential therapeutic applications. Its ability to selectively inhibit certain histone deacetylases while sparing others reduces the likelihood of off-target effects and enhances its therapeutic potential.

List of Similar Compounds

- Vorinostat

- Romidepsin

- Panobinostat

- Belinostat

- Entinostat

Activité Biologique

Hdac-IN-1 is a selective histone deacetylase (HDAC) inhibitor that has garnered attention in the field of cancer research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cancer types, and relevant case studies.

Overview of HDAC Inhibition

Histone deacetylases (HDACs) play a crucial role in the regulation of gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reverse these processes, promoting gene expression associated with cell cycle arrest, differentiation, and apoptosis. This compound specifically targets class I HDACs, which are predominantly involved in cancer cell proliferation and survival.

This compound operates by binding to the active site of HDAC enzymes, thereby preventing them from deacetylating histones and non-histone proteins. This action results in:

- Increased Acetylation : Elevated levels of acetylated histones lead to a more open chromatin structure, facilitating transcription.

- Regulation of Tumor Suppressor Genes : The inhibition of HDACs can upregulate tumor suppressor genes such as p21 WAF1/CIP1 and p27 KIP1, which are critical for cell cycle regulation .

- Induction of Apoptosis : Studies have shown that treatment with this compound can induce apoptosis in various cancer cell lines by modulating pro-apoptotic and anti-apoptotic factors .

Biological Activity Data

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Below is a summary table highlighting key findings from research studies:

Case Study 1: Ovarian Cancer

A study investigated the effects of this compound on ovarian cancer cells. Treatment resulted in significant tumor growth inhibition in xenograft models. Histological analysis revealed increased apoptosis and necrosis within tumors treated with this compound compared to controls. The study concluded that this compound effectively targets HDACs involved in ovarian cancer progression, suggesting its potential as a therapeutic agent .

Case Study 2: Breast Cancer

In MCF7 breast cancer cells, this compound treatment led to cell cycle arrest at the G2/M phase and increased apoptosis rates. Gene expression profiling indicated that the upregulation of p21 WAF1/CIP1 was a key factor in mediating these effects. This study supports the role of this compound as an effective HDAC inhibitor that can alter cell fate decisions in breast cancer cells .

Research Findings

Research has consistently shown that selective HDAC inhibitors like this compound can modulate critical pathways involved in tumorigenesis:

- Cell Cycle Regulation : Inhibition of HDACs leads to increased expression of cyclin-dependent kinase inhibitors (CDKIs), resulting in cell cycle arrest .

- Apoptotic Pathways : The upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins have been observed following treatment with this compound, indicating its potential to promote programmed cell death in malignancies .

- Angiogenesis Modulation : Some studies suggest that HDAC inhibition can also influence angiogenic processes, further contributing to its anti-tumor effects .

Propriétés

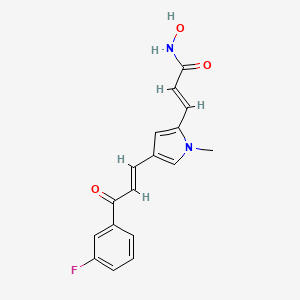

IUPAC Name |

(E)-3-[4-[(E)-3-(3-fluorophenyl)-3-oxoprop-1-enyl]-1-methylpyrrol-2-yl]-N-hydroxyprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3/c1-20-11-12(9-15(20)6-8-17(22)19-23)5-7-16(21)13-3-2-4-14(18)10-13/h2-11,23H,1H3,(H,19,22)/b7-5+,8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDAPCMJAOQZSU-KQQUZDAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=C1/C=C/C(=O)NO)/C=C/C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464187 | |

| Record name | MC1568 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852475-26-4 | |

| Record name | MC1568 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(3-(3-Fluorophenyl)-3-oxopropen-1-yl)-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide; | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.